(3-Cyclohexyloxetan-3-yl)methanol
Description
(3-Cyclohexyloxetan-3-yl)methanol is a bicyclic alcohol characterized by an oxetane ring (a four-membered cyclic ether) substituted at the 3-position with a cyclohexyl group and a hydroxymethyl (-CH2OH) moiety. This compound combines the steric and electronic effects of the oxetane ring—known for its high ring strain and polarity—with the hydrophobic cyclohexyl group, making it a molecule of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3-cyclohexyloxetan-3-yl)methanol |
InChI |
InChI=1S/C10H18O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2 |
InChI Key |
OKKVLEFAHISYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(COC2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Inferred structure based on analogs; †Calculated value.
Key Observations:
- Cyclohexyl vs. Cyclohexenyl Groups : The fully saturated cyclohexyl group in the target compound reduces reactivity compared to the cyclohexenyl analog (), which contains a double bond susceptible to electrophilic addition .
- Steric Effects : Cyclopropyl substitution () introduces significant steric hindrance, which may impede nucleophilic attack on the oxetane ring compared to the target compound .
Spectroscopic Characterization
- NMR Shifts : highlights the use of ¹H and ¹³C-NMR to differentiate substituents. For instance, alkylation of an oxymethine (δC 68.0 ppm) to a methylene (δC 26.6 ppm) causes a 41.4 ppm downfield shift in carbons adjacent to oxygen . Similar trends would distinguish the cyclohexyl-substituted oxetane from allyl or cyclopropyl analogs.
- Mass Spectrometry: HREIMS data (e.g., ) can confirm molecular formulas, as seen in pestalafuranone F (C11H14O2), where a loss of oxygen was detected .
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